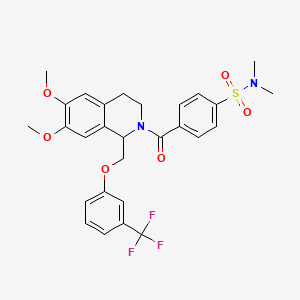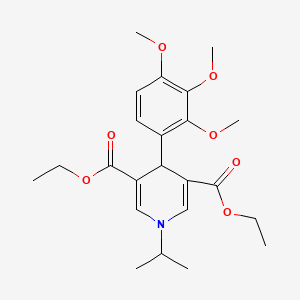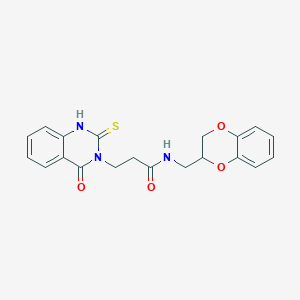
4-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.
准备方法
The synthesis of 4-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide involves multiple steps. One of the key steps is the formation of the tetrahydroisoquinoline core, which can be achieved through the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the condensation of an amine, an aldehyde, and a boronic acid, while the Pomeranz–Fritsch–Bobbitt cyclization is a classical method for synthesizing tetrahydroisoquinoline derivatives.
化学反应分析
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids .
科学研究应用
4-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide has potential applications in various scientific fields. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules .
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core is known to interact with various receptors and enzymes in the body, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .
相似化合物的比较
Similar compounds to 4-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide include other tetrahydroisoquinoline derivatives, such as 6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties.
属性
分子式 |
C28H29F3N2O6S |
|---|---|
分子量 |
578.6 g/mol |
IUPAC 名称 |
4-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C28H29F3N2O6S/c1-32(2)40(35,36)22-10-8-18(9-11-22)27(34)33-13-12-19-14-25(37-3)26(38-4)16-23(19)24(33)17-39-21-7-5-6-20(15-21)28(29,30)31/h5-11,14-16,24H,12-13,17H2,1-4H3 |
InChI 键 |
UBBXPDHDUKHLFI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC(=C4)C(F)(F)F)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Chloro-5-(3,4-difluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11213253.png)
![9-Chloro-5-(2-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11213261.png)

![N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11213272.png)

![9-Chloro-2-(furan-2-yl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11213298.png)
![3-Hydroxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11213305.png)
![7-(4-methoxyphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11213308.png)

![6-chloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11213316.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B11213334.png)
![ethyl 2-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11213339.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B11213340.png)
